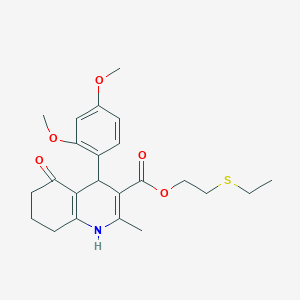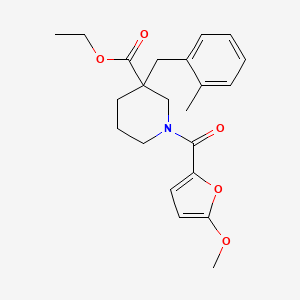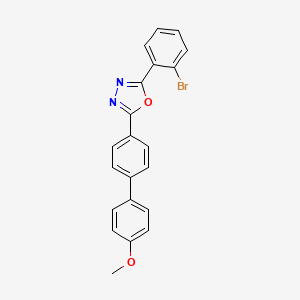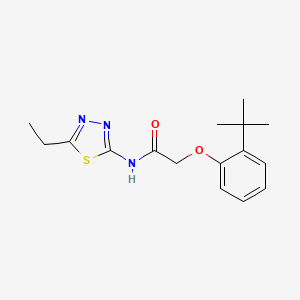![molecular formula C18H22N2O2 B5002472 N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5002472.png)
N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide, also known as ACA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ACA is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties.
作用機序
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been found to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments, including its stability and solubility in organic solvents. This compound is also relatively easy to synthesize, which makes it readily available for research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may not be suitable for experiments that require high selectivity or specificity.
将来の方向性
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-aminobenzoic acid, which is then coupled with adamantane-1-carboxylic acid to form the desired compound. The final step involves the protection of the amine group with a carbonyl group to form this compound.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-(4-carbamoylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-16(21)14-1-3-15(4-2-14)20-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUKVYUWCFOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)

![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)


![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)
![2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5002480.png)

![3-methyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002489.png)
